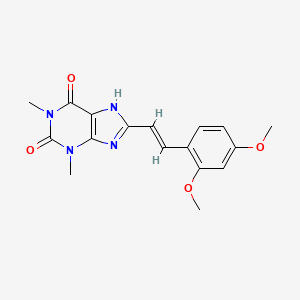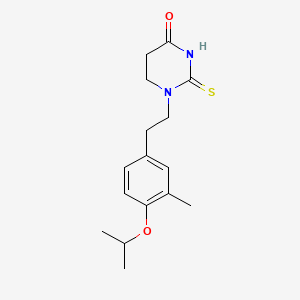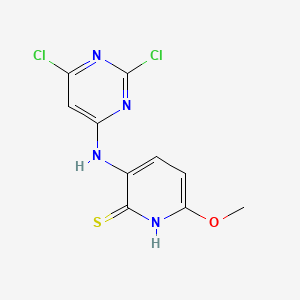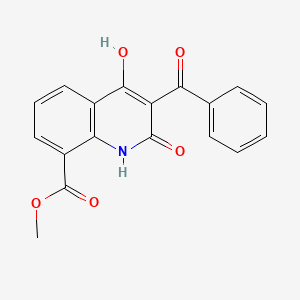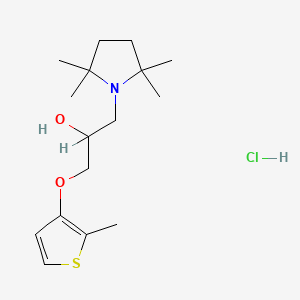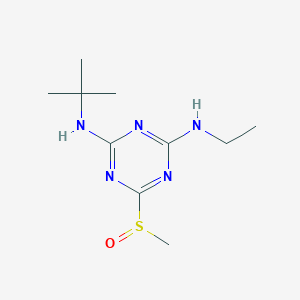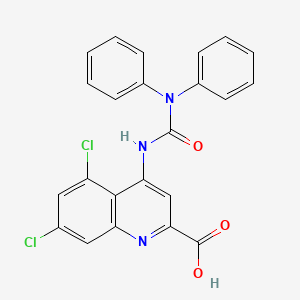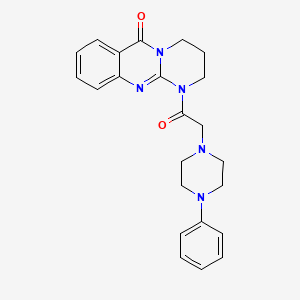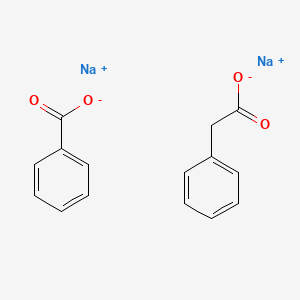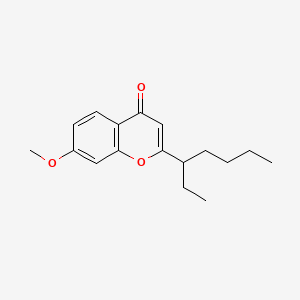
Ethylpentyl methoxychromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylpentyl methoxychromone can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the acid-catalyzed dehydration of alcohols, although this is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The process may include the use of silver oxide (Ag2O) as a mild base to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylpentyl methoxychromone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
Ethylpentyl methoxychromone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetic products as a surfactant and cleansing agent.
Mécanisme D'action
The mechanism of action of ethylpentyl methoxychromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing signal transduction pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions .
Comparaison Avec Des Composés Similaires
Ethylpentyl methoxychromone can be compared with other similar compounds, such as:
Methoxychromone: Lacks the ethylpentyl group, resulting in different chemical properties and biological activities.
Ethylpentyl chromone: Lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness: this compound’s unique combination of an ethylpentyl group and a methoxy group attached to a chromone backbone distinguishes it from other compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Propriétés
Numéro CAS |
171269-68-4 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
2-heptan-3-yl-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-7-12(5-2)16-11-15(18)14-9-8-13(19-3)10-17(14)20-16/h8-12H,4-7H2,1-3H3 |
Clé InChI |
QTRVIZGMBDEREZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


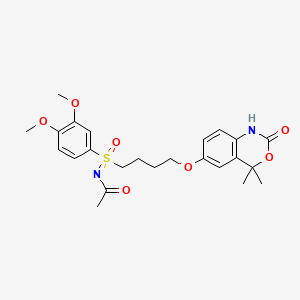
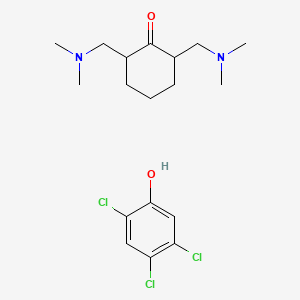
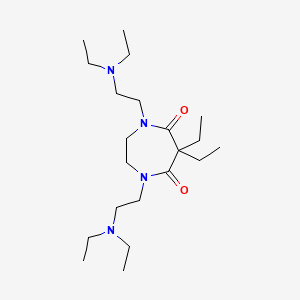
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
